molecular formula C14H15NS B11877971 5-Ethyl-2-(thiophen-2-yl)indoline

5-Ethyl-2-(thiophen-2-yl)indoline

Cat. No.: B11877971
M. Wt: 229.34 g/mol
InChI Key: WGGVVWXEKQPORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-(thiophen-2-yl)indoline is a compound that belongs to the class of indole derivatives. . The compound features an indoline core substituted with an ethyl group at the 5-position and a thiophene ring at the 2-position, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(thiophen-2-yl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For the specific synthesis of this compound, the starting materials would include a 5-ethyl-substituted phenylhydrazine and a thiophene-2-carbaldehyde. The reaction typically requires an acid catalyst such as hydrochloric acid or methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(thiophen-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(thiophen-2-yl)indoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interact with DNA to exert their effects . The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(thiophen-2-yl)indoline is unique due to the presence of both an ethyl group and a thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

5-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H15NS/c1-2-10-5-6-12-11(8-10)9-13(15-12)14-4-3-7-16-14/h3-8,13,15H,2,9H2,1H3

InChI Key

WGGVVWXEKQPORG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.